molecular formula C6H11BrO2 B2910617 2-(Bromomethyl)-1,3-dioxepane CAS No. 57626-95-6

2-(Bromomethyl)-1,3-dioxepane

Cat. No.: B2910617
CAS No.: 57626-95-6
M. Wt: 195.056
InChI Key: ROMIFTSWMNAXQS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dioxepane is a seven-membered cyclic ether featuring a bromomethyl (-CH2Br) substituent. The compound’s 1,3-dioxepane backbone provides a polar, oxygen-containing ring system, which influences its reactivity, solubility, and applications in organic synthesis. Brominated derivatives of cyclic ethers are often employed as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to their electrophilic bromine atom, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

2-(bromomethyl)-1,3-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIFTSWMNAXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-dioxepane typically involves the bromination of 1,3-dioxepane derivatives. One common method includes the reaction of 1,3-dioxepane with bromine in the presence of a catalyst such as iron bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the use of sodium bromide and sulfuric acid to achieve bromination .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-dioxepane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium ethoxide (NaOEt). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions with potassium permanganate produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2-(Bromomethyl)-1,3-dioxepane has several applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular architectures.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-dioxepane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Brominated Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Not available C₆H₁₁BrO₂ 195.06 Polar, potential polymer intermediate Inferred
2-(Bromomethyl)-2-phenyl-1,3-dioxolane 3418-21-1 C₁₀H₁₁BrO₂ 243.10 Cross-coupling reactions
(Bromomethyl)cyclohexane 2550-36-9 C₇H₁₃Br 177.08 Aliphatic SN2 substrate
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane 39172-32-2 C₁₀H₁₁BrO₂ 243.10 Drug synthesis intermediate

Biological Activity

2-(Bromomethyl)-1,3-dioxepane (CAS No. 57626-95-6) is a synthetic organic compound characterized by a bromomethyl group attached to a six-membered dioxepane ring. This unique structure imparts specific chemical properties that are of interest in various fields, particularly in medicinal chemistry. Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C6H10BrO2C_6H_{10}BrO_2. The presence of the bromomethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles, which is fundamental in both synthetic chemistry and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 1,3-dioxepane derivatives. Common methods include:

  • Bromination Reaction : Treating 1,3-dioxepane with bromine under controlled conditions.
  • Purification : Techniques such as recrystallization are employed to isolate the desired product.

Biological Activity

Research has demonstrated that this compound and its derivatives possess various biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this compound. For instance:

  • In vitro Studies : Compounds derived from similar dioxepane structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundTarget BacteriaMIC (µg/mL)
BMDOStaphylococcus aureus625–1250
BMDOPseudomonas aeruginosa<625

Anticancer Properties

The potential anticancer activity of dioxepane derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Preliminary investigations suggest that some derivatives may also exhibit anti-inflammatory properties. This is attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

Case Studies

A notable case study involved the synthesis and biological evaluation of novel derivatives of 1,3-dioxolanes (structurally related to this compound). These derivatives were tested for their antibacterial and antifungal activities against various pathogens. The results indicated significant activity against Candida albicans and several bacterial strains .

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